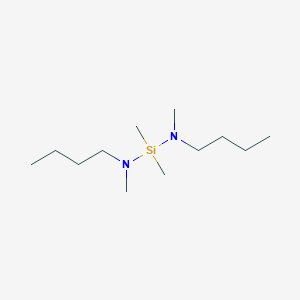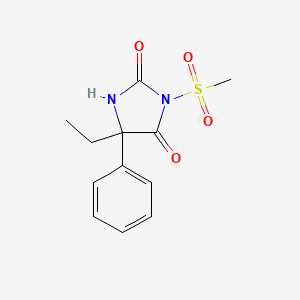
2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl-: is a chemical compound belonging to the class of imidazolidinediones These compounds are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- typically involves the following steps:
Formation of the Imidazolidinedione Core: The imidazolidinedione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using methylsulfonyl chloride in the presence of a base like triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imidazolidinedione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups (e.g., methylsulfonyl, phenyl) allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Imidazolidinedione, 5-ethyl-3-methyl-
- 2,4-Imidazolidinedione, 5-ethyl-3-phenyl-
- 2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-3-(methylsulfonyl)-5-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
824392-38-3 |
|---|---|
Formule moléculaire |
C12H14N2O4S |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
5-ethyl-3-methylsulfonyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O4S/c1-3-12(9-7-5-4-6-8-9)10(15)14(11(16)13-12)19(2,17)18/h4-8H,3H2,1-2H3,(H,13,16) |
Clé InChI |
KRNWQOXRNZOOKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


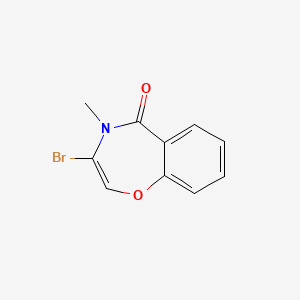
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
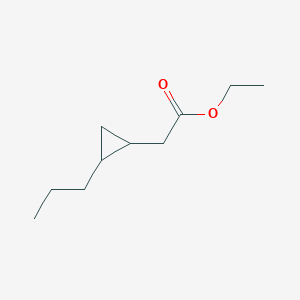
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
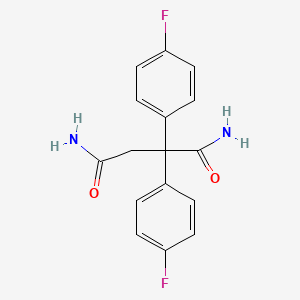

![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)

